Phenylglyoxylic Acid

Pharmaceutical Preformulation Chemical Stability α-Keto Acid Degradation

Choose Phenylglyoxylic Acid for superior aqueous stability over pyruvic acid: its aromatic substitution eliminates the methylene group that causes aldol-like self-condensation, ensuring predictable performance as a peroxide scavenger, pro-drug building block, urinary biomarker standard, and metal-free photocatalyst for green C-H functionalization. Ideal for pharma preformulation, analytical toxicology, and radiosensitizer research.

Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol
CAS No. 611-73-4
Cat. No. B029381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylglyoxylic Acid
CAS611-73-4
Synonymsenzoylformate
benzoylformic acid
phenylglyoxilic acid
phenylglyoxylic acid
phenylglyoxylic acid, calcium salt
phenylglyoxylic acid, potassium salt
phenylglyoxylic acid, sodium salt
phenylglyoxylic hydrochloride
Molecular FormulaC8H6O3
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(=O)O
InChIInChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)
InChIKeyFAQJJMHZNSSFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility920.0 mg/mL at 0 °C

Structure & Identifiers


Interactive Chemical Structure Model





Phenylglyoxylic Acid (CAS 611-73-4): A Multifunctional α-Keto Acid for Research, Analytical, and Photochemical Applications


Phenylglyoxylic acid (Benzoylformic acid), CAS 611-73-4, is a small-molecule α-keto carboxylic acid with the formula C8H6O3, characterized by the presence of both a ketone and a carboxylic acid functional group [1]. It is a colorless or pale yellow crystalline solid with a melting point of 66°C, soluble in water, alcohols, and ethers, and is commercially available at purities ≥98.0% (T) for research and analytical use [2]. Its unique structural feature—a phenyl group directly adjacent to the α-keto acid moiety—underpins its differentiated stability and reactivity profiles compared to aliphatic α-keto acid analogs [3].

Why Generic α-Keto Acid Substitution Fails: Evidence-Based Differentiation for Phenylglyoxylic Acid


The assumption that α-keto carboxylic acids are functionally interchangeable in research and industrial workflows is invalid. Unlike aliphatic α-keto acids such as pyruvic acid, which are prone to pH-dependent self-condensation (aldol-like polymerization) in aqueous solutions, phenylglyoxylic acid's aromatic substitution pattern eliminates the methylene group necessary for this degradation pathway, conferring complete stability under conditions where pyruvic acid oligomerizes [1]. This structural distinction directly impacts formulation shelf-life, reaction reproducibility, and analytical accuracy. Procurement decisions based solely on the 'α-keto acid' functional class label, without accounting for this structural determinant, can lead to experimental failure and wasted resources [2].

Phenylglyoxylic Acid: Quantitative Comparative Evidence for Scientific Selection


Aqueous Solution Stability: Complete Resistance to Self-Condensation vs. Pyruvic Acid

In a comparative preformulation study of α-keto carboxylic acids, phenylglyoxylic acid (4) exhibited complete stability against aldol-like self-condensation, in stark contrast to pyruvic acid (1) which readily oligomerizes [1]. The reaction mechanism for pyruvic acid requires a methylene group alpha to the keto functionality for the aldol condensation step; phenylglyoxylic acid lacks this methylene group, rendering the reaction impossible [2].

Pharmaceutical Preformulation Chemical Stability α-Keto Acid Degradation

Peroxide Scavenging Activity: pH-Dependent Superiority over Branched Aliphatic Analogs

While pyruvic acid (1) is a superior H2O2 scavenger across the full pH 2-9 range, phenylglyoxylic acid (4) demonstrates significantly higher reactivity than the branched aliphatic α-keto acids 3-methyl-2-oxobutanoic acid (2) and 4-methyl-2-oxopentanoic acid (3) at pH values above 6 [1]. The study also suggests that above pH 7, the intrinsic decarboxylation step for phenylglyoxylic acid is faster than for pyruvic acid, a unique kinetic feature [2].

Antioxidant Peroxide Scavenger Pharmaceutical Excipient

Radiosensitization Potency: Superior Hypoxic Cell Radiosensitization Among Glyoxal Derivatives

In a direct comparison of five glyoxal derivatives, phenylglyoxylic acid exhibited the highest radiosensitizing factor (RF) on hypoxic TC-SV40 cells [1]. The compounds were tested at their optimal concentrations, and phenylglyoxylic acid outperformed all other acidic and aldehydic analogs tested, including phenylglyoxal, 2-2' furil, glyoxylic acid, and glyoxal [2].

Radiosensitizer Hypoxia Cancer Research

Photocatalyst Performance: Metal-Free C-H Activation for Selective Hydroacylation

Phenylglyoxylic acid functions as an effective, metal-free photocatalyst for the selective hydroacylation of electron-deficient alkenes using common household light bulbs, achieving 'excellent yields and selectivities' [1]. This methodology represents a green, cheap, and easily reproducible alternative to traditional metal-catalyzed or stoichiometric approaches for this transformation [2].

Photoredox Catalysis C-H Activation Green Chemistry

Defined Research and Industrial Scenarios for Phenylglyoxylic Acid Utilization


Pharmaceutical Preformulation: Stable α-Keto Acid Excipient or Pro-Drug Moiety

In pharmaceutical preformulation, where aqueous stability is paramount, phenylglyoxylic acid's complete resistance to aldol-like self-condensation (as proven in Section 3, Evidence Item 1 [1]) makes it a superior choice over pyruvic acid for developing formulations with long shelf-life. Its predictable, non-degrading behavior ensures consistent performance as a peroxide scavenger or a structural component in pro-drug designs.

Occupational and Environmental Exposure Monitoring: A Validated Urinary Biomarker

Phenylglyoxylic acid (PGA) is a well-established urinary biomarker for human exposure to styrene and ethylbenzene [2]. For analytical toxicology laboratories, it is an essential reference standard. While its limited stability in stored urine requires defined protocols (e.g., analysis within 4 days if refrigerated at 4°C, or storage at -20°C [3]), this known instability is part of the validated analytical procedure. Procurement for this application is driven by its specific metabolic relationship to the target analytes, for which there is no substitute.

Green Photochemistry: Metal-Free Catalyst for C-H Activation and Photoinitiation

For researchers in organic synthesis seeking to replace toxic or expensive metal catalysts (e.g., Ir, Ru) with a small-molecule, metal-free alternative, phenylglyoxylic acid is a commercially available and proven photocatalyst [4]. Its demonstrated efficacy in selective hydroacylation and other HAT-mediated C-H functionalization reactions (as noted in Section 3, Evidence Item 4) provides a tangible, cost-effective pathway for greener, more sustainable reaction methodologies under mild conditions with simple light sources.

Cancer Research: A Benchmark Tool for Hypoxic Radiosensitization Studies

In specialized radiobiology research, phenylglyoxylic acid serves as a high-potency, well-characterized chemical probe for studying the mechanisms of hypoxic cell radiosensitization [5]. Its established, superior radiosensitizing factor among a panel of glyoxal derivatives (as detailed in Section 3, Evidence Item 3) provides a reproducible baseline for comparative studies with novel radiosensitizer candidates or for mechanistic investigations into hypoxia-related resistance in tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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